N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-12-6-2-4-8-14(12)20-15(21)9-22-16-11-5-1-3-7-13(11)18-10-19-16/h1-8,10H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHQCNBDGWCWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the reaction of 2-fluoroaniline with a quinazoline derivative under specific conditions. The reaction may require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Step 1: Formation of the Triazoloquinazoline Core
The triazoloquinazoline scaffold is synthesized via cyclization reactions. For example:
-
Hydrazine-mediated cyclization : Anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux with triethylamine to form 2-mercapto-3-substituted quinazolin-4-ones .
-
Cyclocondensation : Isatoic anhydride reacts with 2,4-dinitrophenylhydrazine in water/ethanol at 80°C to yield intermediates like 2-amino-N′-(2,4-dinitrophenyl)benzohydrazide .
Step 3: Functionalization of the Phenethyl Group
-
Alkylation : Phenethyl bromide reacts with the nitrogen atom of the triazole ring under basic conditions to introduce the phenethyl substituent.
Oxidation of the Thioether Linkage
The thioether group (-S-) undergoes oxidation with agents like H₂O₂ or mCPBA:
-
Sulfoxide formation : Mild oxidation yields sulfoxide derivatives.
-
Sulfone formation : Strong oxidation converts the thioether to a sulfone.
Hydrolysis of the Acetamide Group
The acetamide moiety is susceptible to hydrolysis:
-
Acidic conditions : Forms acetic acid and the corresponding amine.
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl group participates in EAS, though fluorine’s electron-withdrawing nature directs substitution to meta/para positions:
-
Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄).
-
Halogenation : Bromine or chlorine substitutes at activated positions .
Structural Modifications and Biological Relevance
Modifications to the quinazolinone core and substituents impact biological activity. For example:
-
Substituent effects on tyrosinase inhibition :
-
Antioxidant activity : The thioether and aromatic systems contribute to radical scavenging, with 24.67% inhibition observed at 100 µM for optimized derivatives .
Computational Insights
Density functional theory (DFT) studies reveal:
Scientific Research Applications
Cancer Treatment
N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide has been studied for its anticancer properties, particularly as a kinase inhibitor. Quinazoline derivatives are known for their ability to inhibit various kinases involved in cancer progression, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The compound's structural features allow it to interact with these targets effectively, making it a candidate for further development in cancer therapies.
Key Findings:
- EGFR Inhibition: Quinazoline derivatives have shown significant inhibitory effects on EGFR autophosphorylation, which is crucial for tumor growth and survival .
- Antitumor Activity: Studies indicate that compounds with quinazoline scaffolds exhibit potent antitumor activity, with some derivatives achieving IC50 values in the nanomolar range .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been extensively documented. This compound may possess similar properties due to its structural composition. Research has demonstrated that quinazoline compounds can exhibit significant antibacterial and antifungal activities.
Research Insights:
- Broad-Spectrum Activity: Quinazoline derivatives have been evaluated against various pathogens, showing promising results that suggest potential applications in treating infections .
- Structure-Activity Relationship: The presence of specific substituents on the quinazoline ring can enhance antimicrobial efficacy, indicating that this compound could be optimized for better performance against resistant strains .
Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor. The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, particularly those associated with diabetes and cancer.
Enzyme Inhibition Details:
- Tyrosinase Inhibition: Recent studies have shown that quinazoline derivatives can act as inhibitors of tyrosinase, an enzyme involved in melanin production and implicated in various skin disorders. The inhibition of this enzyme can lead to therapeutic applications in cosmetic formulations and skin treatments .
- Alpha-Amylase and Alpha-Glucosidase Inhibition: Compounds with similar structures have demonstrated inhibitory activity against alpha-amylase and alpha-glucosidase, enzymes critical in carbohydrate metabolism, suggesting potential applications in managing diabetes .
Case Studies and Experimental Data
Several studies have provided experimental data supporting the efficacy of quinazoline derivatives:
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazoline/Quinoxaline Cores
- Structure: N-(2-Fluorophenyl)-2-(5-(4-methylthiazol-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl)acetamide
- Key Differences: Replaces quinazoline with quinoxaline and incorporates a pyrazole-thiazole hybrid.
- Synthesis Yield: 7%, lower than many quinazoline-based analogues, suggesting synthetic challenges with quinoxaline-pyrazole systems .
- Implications: Quinoxaline’s additional nitrogen atom may alter electronic properties and target selectivity compared to quinazoline.
- Structure: N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Key Differences: Features a thiazolidinone ring and 4-fluorophenyl substituent.
- Yield: 61%, indicating moderate synthetic feasibility.
Substituent Effects on Acetamide Nitrogen
- Structure: N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide
- Key Differences: Sulfonyl group replaces thioether, and triazole-fluorophenyl substituent is present.
- Yield: 86.6%, higher than the target compound’s analogues, possibly due to sulfonyl group stability .
- Implications: Sulfonyl groups enhance electron-withdrawing effects but may reduce cell permeability compared to thioethers.
- Structure: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide
- Key Differences: Sulfamoylphenyl substituent instead of 2-fluorophenyl.
- Yield: 87%, with a high melting point (269°C), indicating strong intermolecular interactions via sulfonamide hydrogen bonding .
Anti-Inflammatory and Ulcerogenic Potential ()
- Reference Compound: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Activity: Exhibited superior anti-inflammatory effects to Diclofenac but with moderate ulcerogenicity.
- Comparison: The target compound’s 2-fluorophenyl group may reduce ulcerogenic risk compared to phenyl or alkylamino substituents, though experimental validation is needed .
Crystallographic and Physicochemical Properties
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
- Structure: Features dichlorophenyl and thiazole groups.
- Crystal Packing: Forms hydrogen-bonded dimers, stabilizing the solid state.
- Implications: The target compound’s fluorine atom (smaller than chlorine) may improve solubility and bioavailability compared to dichlorinated analogues .
- Structure: N-(2-Fluorophenyl)-2-(quinoxalin-6-yl)acetamide derivative with dimethylamino pyridine.
Biological Activity
N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a quinazoline core, which is known for its pharmacological relevance. The incorporation of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound can be synthesized through various methods that typically involve the reaction of quinazoline derivatives with acetamides.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Quinazoline derivatives have been shown to possess inhibitory effects on various kinases, including the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .
Key Mechanisms:
- EGFR Inhibition : Compounds similar to this compound have demonstrated significant inhibitory activity against EGFR, making them potential candidates for targeted cancer therapy .
- Antimicrobial Activity : The compound exhibits antibacterial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of quinazoline derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting the growth of various cancer cell lines, including breast (MDA-MB-231), prostate, and lung cancers. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MDA-MB-231 | 0.36 |
| 2 | A549 (Lung) | 0.50 |
| 3 | PC3 (Prostate) | 0.45 |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects against various pathogens. Studies indicate that it exhibits stronger antibacterial activity compared to antifungal effects.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Candida albicans | Minimal |
Case Studies and Research Findings
- Cytotoxicity Studies : A study involving the cytotoxicity assessment of quinazoline derivatives showed that this compound significantly inhibited the growth of tumor cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its molecular targets. Molecular docking simulations suggest that the compound effectively occupies the active site of EGFR, leading to inhibition of its autophosphorylation .
- In Vivo Studies : Preliminary in vivo studies have indicated that quinazoline derivatives can reduce tumor size in xenograft models, further supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolin-4-ylthio moiety followed by coupling with the 2-fluorophenylacetamide group. Key steps include:
- Nucleophilic substitution : Reacting quinazolin-4-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the thioether linkage .
- Amide coupling : Using coupling agents like EDCI/HOBt to attach the 2-fluorophenylamine group .
- Optimization : Solvent choice (DMF or DCM), temperature control (0–25°C), and purification via column chromatography or recrystallization improve yield (>65%) and purity (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm regiochemistry of the fluorophenyl and quinazolinyl groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 386.08) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., monoclinic system with space group Cc) .
- HPLC : Purity assessment (>95% via reverse-phase C18 column) .
Q. What structural features of this compound contribute to its potential bioactivity?
- Methodological Answer :
- The quinazolin-4-ylthio moiety enables π-π stacking with kinase ATP-binding pockets.
- The 2-fluorophenyl group enhances lipophilicity (logP ~3.2) and membrane permeability .
- Hydrogen-bond acceptors (amide carbonyl, quinazoline N-atoms) facilitate target binding .
Advanced Research Questions
Q. How does the substitution pattern on the quinazolin-4-ylthio moiety influence the biological activity of this compound derivatives?
- Methodological Answer :
- Comparative SAR Table :
| Substituent on Quinazoline | IC50 (µM) | Target |
|---|---|---|
| 6-Chloro (Reference) | 10.5 | EGFR |
| 2-Trifluoromethyl | 8.2 | VEGFR2 |
| 4-Methoxy | 15.0 | Aurora B |
- Key Insight : Electron-withdrawing groups (e.g., Cl, CF) at the 6-position enhance kinase inhibition by 40% compared to electron-donating groups .
Q. What in vitro and in vivo models are appropriate for evaluating the kinase inhibitory potential of this compound?
- Methodological Answer :
- In vitro :
- Enzyme assays : Fluorescence polarization (FP) assays for EGFR/VEGFR2 inhibition (IC50 determination) .
- Cell-based assays : MTT assays in A549 (lung cancer) and HUVEC (angiogenesis) cell lines .
- In vivo :
- Xenograft models : Tumor volume reduction studies in nude mice (oral dosing at 50 mg/kg/day) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs across different experimental systems?
- Methodological Answer :
- Assay standardization : Control variables like ATP concentration (1 mM vs. 10 µM) and cell passage number .
- Meta-analysis : Use tools like Forest plots to compare IC50 values across studies (e.g., 8.2–15.0 µM variability due to kinase isoform differences) .
- Proteomics : Identify off-target interactions via kinome-wide profiling (e.g., DiscoverX KINOMEscan) .
Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
